molecular formula C27H21BrN4O2S B331698 N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B331698
M. Wt: 545.5 g/mol
InChI Key: IVKNOSOSZFVWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a bromophenyl group, a naphthyloxy group, a phenyl group, and a triazolyl sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Naphthyloxy Group: This step involves the reaction of the triazole intermediate with a naphthyloxy methylating agent under basic conditions.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

    Acetamide Formation: The final step involves the reaction of the bromophenyl-triazole intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the triazole ring or other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its triazole and bromophenyl functionalities which are known to exhibit biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties due to its complex structure.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and bromophenyl group are likely to play key roles in these interactions, potentially involving hydrogen bonding, π-π stacking, or halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(3-fluorophenyl)-2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N1-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE imparts unique reactivity and potential biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions and reactivity patterns.

Properties

Molecular Formula

C27H21BrN4O2S

Molecular Weight

545.5 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[5-(naphthalen-2-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H21BrN4O2S/c28-21-9-6-10-22(16-21)29-26(33)18-35-27-31-30-25(32(27)23-11-2-1-3-12-23)17-34-24-14-13-19-7-4-5-8-20(19)15-24/h1-16H,17-18H2,(H,29,33)

InChI Key

IVKNOSOSZFVWHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Br)COC4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Br)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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